molecular formula C15H11BrN2O B3059585 3-Benzyl-7-bromoquinazolin-4(3H)-one CAS No. 832114-33-7

3-Benzyl-7-bromoquinazolin-4(3H)-one

Cat. No. B3059585
CAS RN: 832114-33-7
M. Wt: 315.16 g/mol
InChI Key: UKRKRWVZZRAVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-7-bromoquinazolin-4(3H)-one (3-BQB) is an important compound in synthetic organic chemistry. It is a heterocyclic compound that can be used to synthesize various organic molecules. It is also used as a building block in the synthesis of pharmaceuticals, dyes, and other materials. 3-BQB is a quinazolinone derivative which has a wide range of applications in organic synthesis.

Scientific Research Applications

Antiviral and Cytotoxic Activities

3-Benzyl-7-bromoquinazolin-4(3H)-one derivatives have demonstrated significant potential in antiviral and cytotoxic activities. For example, a study by Selvam et al. (2010) showed that certain 2,3-disubstitutedquinazolin-4(3H)-ones, synthesized through the condensation of benzo[1,3]oxazine-4-ones, exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Antimicrobial Activity

Some quinazolinone derivatives, including those similar to 3-Benzyl-7-bromoquinazolin-4(3H)-one, have shown antimicrobial properties. Patel et al. (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–ones and found them effective against various microbial strains (Patel et al., 2006).

Hypotensive Agents

3-Benzyl-7-bromoquinazolin-4(3H)-one derivatives have also been researched for their potential as hypotensive agents. Kumar et al. (2003) found that certain quinazolinone compounds showed activity ranging from 10-90 mmHg in lowering blood pressure (Kumar et al., 2003).

Synthesis and Evaluation of Antiviral Activities

Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, evaluating them for their antiviral activity against several respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, and others (Selvam et al., 2007).

Anticancer Activities

3-Benzyl-7-bromoquinazolin-4(3H)-one analogues have shown promise in anticancer research. For instance, Nowak et al. (2014) reported the synthesis of derivatives that exhibited interesting anticancer activities, highlighting the potential of these compounds in cancer treatment (Nowak et al., 2014).

Radiopharmaceutical Applications

The compound has also been explored in radiopharmaceutical applications. Al-Salahi et al. (2018) studied the radioiodination and biodistribution of a synthesized 3-Benzyl-7-bromoquinazolin-4(3H)-one in tumor-bearing mice, indicating its potential in targeted tumor imaging (Al-Salahi et al., 2018).

properties

IUPAC Name

3-benzyl-7-bromoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-6-7-13-14(8-12)17-10-18(15(13)19)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRKRWVZZRAVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631090
Record name 3-Benzyl-7-bromoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-7-bromoquinazolin-4(3H)-one

CAS RN

832114-33-7
Record name 3-Benzyl-7-bromoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 ml of formic acid was added to 18.5 g of N-benzyl-2-amino-4-bromobenzamide, and was heated under reflux for 2 hours. After distilling out excess reagent under reduced pressure, saturated sodium bicarbonate aqueous solution was added, and extracted with ethyl acetate. Ethyl acetated layer was washed with saturated saline solution, and dried with anhydrous sodium sulfate. The solvents were distilled outunder reduced pressure, and the residues were separated and purified by silicagel column chromatography (hexane/ethyl acetate=7/3), to obtain 821 mg of the above compound as a colorless solid.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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